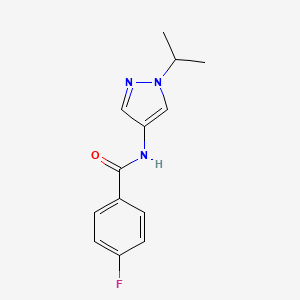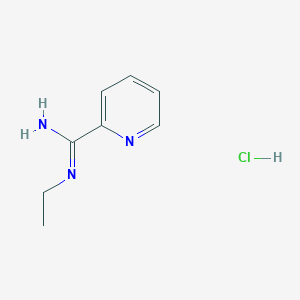
1-(2-butynoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-butynoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. This compound has been widely studied due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(2-butynoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and other proteins. This, in turn, leads to changes in gene expression and cellular processes. The exact mechanism by which this compound inhibits HDACs is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-butynoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to have anti-inflammatory effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-butynoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide in lab experiments is its specificity for HDACs. This compound has been shown to selectively inhibit certain HDAC isoforms, which makes it a valuable tool for studying the role of HDACs in cellular processes. However, one limitation of using this compound is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-butynoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of cancer, neurodegenerative diseases, and other conditions. Additionally, further studies are needed to elucidate the exact mechanism by which this compound inhibits HDACs and to investigate its potential toxicity and side effects.
Métodos De Síntesis
The synthesis of 1-(2-butynoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide involves the reaction of 1-(4-fluoro-3-biphenylyl)piperidine-3-carboxylic acid with 2-butynoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate which is then treated with a reducing agent such as sodium borohydride to yield the final product.
Aplicaciones Científicas De Investigación
1-(2-butynoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other conditions.
Propiedades
IUPAC Name |
1-but-2-ynoyl-N-[3-(4-fluorophenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2/c1-2-5-21(26)25-13-4-7-18(15-25)22(27)24-20-8-3-6-17(14-20)16-9-11-19(23)12-10-16/h3,6,8-12,14,18H,4,7,13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSYOLQRWYDSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-5-(1-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6049648.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-methoxy-N,N-dimethylbenzenesulfonamide](/img/structure/B6049655.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6049667.png)
![1-{3'-[1-(3,3,3-trifluoro-2-hydroxypropyl)-1H-pyrazol-3-yl]-2-biphenylyl}ethanone](/img/structure/B6049668.png)
![N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6049669.png)
![3-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6049684.png)
![N-isopropyl-4-(2-methyl-2H-tetrazol-5-yl)-N-[(5-oxo-2-pyrrolidinyl)methyl]benzamide](/img/structure/B6049690.png)
![2-{[2-(2-chlorophenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B6049694.png)

![4-bromo-2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6049710.png)
![N-{2-[(3-methyl-1H-pyrazol-5-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-4-(trifluoromethyl)benzamide](/img/structure/B6049724.png)
![7-[1-(4-methoxyphenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6049726.png)
![N-[(2,2,3,3,7,7,8,8-octamethyl-1,4,6,9-tetraoxa-5lambda~5~-phosphaspiro[4.4]non-5-yl)methyl]-N-propyl-1-propanamine](/img/structure/B6049737.png)